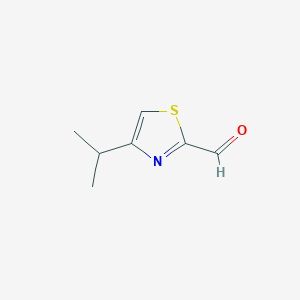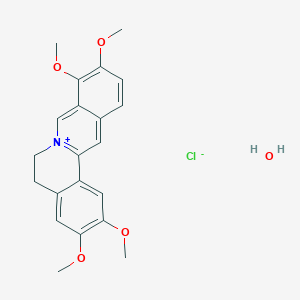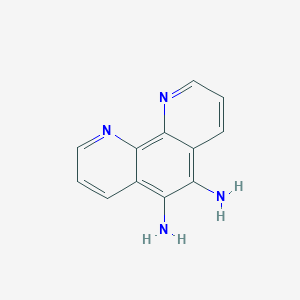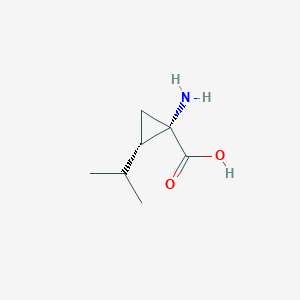
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is an amino acid that has been widely studied for its potential as a therapeutic agent. APC is a non-proteinogenic amino acid, which means that it is not incorporated into proteins like the 20 standard amino acids. In
作用機序
The mechanism of action of APC involves its binding to the glycine-binding site of NMDA receptors, which leads to a reduction in receptor activity. This results in a decrease in the influx of calcium ions into neurons, which can be neuroprotective in conditions such as stroke and traumatic brain injury. APC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
生化学的および生理学的効果
APC has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, APC has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties. In animal studies, APC has been shown to improve outcomes in models of stroke, traumatic brain injury, and spinal cord injury.
実験室実験の利点と制限
One advantage of APC is its relatively simple synthesis, which makes it accessible for laboratory studies. It has also been shown to have a range of effects on ion channels and other targets, which makes it a versatile tool for investigating neuronal function. However, one limitation is that its effects on NMDA receptors are relatively selective, which may limit its utility in certain contexts. Additionally, its use in animal studies may be limited by its potential toxicity at high doses.
将来の方向性
There are several future directions for research on APC. One area of interest is its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and spinal cord injury. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is its potential as a tool for investigating neuronal function and the role of ion channels in disease. Finally, there is interest in developing more selective analogs of APC that may have improved therapeutic potential.
合成法
APC can be synthesized in several ways, including via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reaction of cyclopropanecarboxylic acid with tert-butylamine, followed by reduction of the resulting imine. The synthesis of APC is relatively simple and can be carried out on a laboratory scale.
科学的研究の応用
APC has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its ability to modulate the activity of ionotropic glutamate receptors, which are involved in a range of neurological and psychiatric disorders. APC has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes, as well as in the pathophysiology of conditions such as schizophrenia and depression.
特性
CAS番号 |
162871-02-5 |
|---|---|
製品名 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChIキー |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
異性体SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
正規SMILES |
CC(C)C1CC1(C(=O)O)N |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

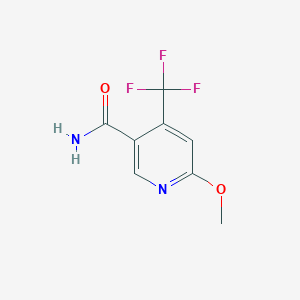
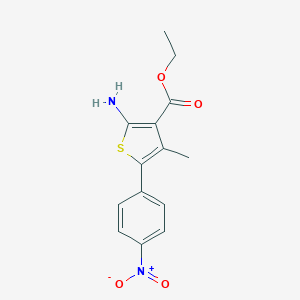

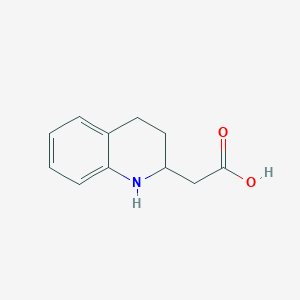
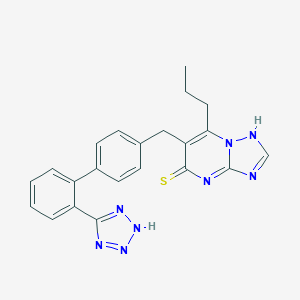
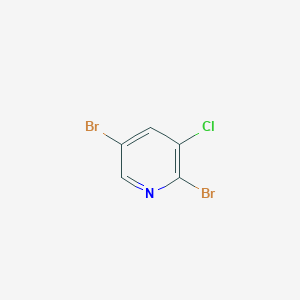
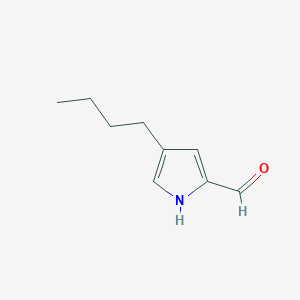
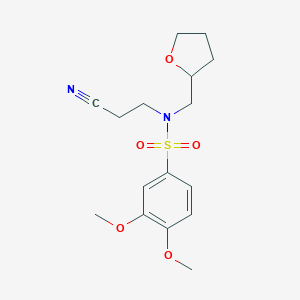
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
